Azaperone

Catalog No.
S520003
CAS No.
1649-18-9
M.F
C19H22FN3O
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azaperone

CAS Number

1649-18-9

Product Name

Azaperone

IUPAC Name

1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one

Molecular Formula

C19H22FN3O

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2

InChI Key

XTKDAFGWCDAMPY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Azaperone; Stresnil; Azaperon; Fluoperidol; Suicalm; Eucalmyl

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3

The exact mass of the compound Azaperone is 327.1747 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758969. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones. It belongs to the ontological category of aminopyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Azaperone (CAS 1649-18-9) is a butyrophenone-class neuroleptic and dopamine D2 receptor antagonist primarily utilized in veterinary medicine for its potent sedative and anti-aggressive properties. In industrial and research procurement, it is highly valued as an active pharmaceutical ingredient (API) for swine stress management formulations and as a critical analytical reference standard for food safety compliance [1]. Characterized by its lipophilic nature, limited aqueous solubility (approximately 50 mg/L at 20 °C), and rapid metabolic conversion to azaperol, azaperone requires specific solvent systems or salt formations for injectable formulations [2]. Its predictable pharmacokinetic profile and specific receptor binding kinetics make it a benchmark compound in both veterinary pharmacology and agricultural residue monitoring workflows [1].

Substituting azaperone with other butyrophenones (like haloperidol) or phenothiazines (like acepromazine) compromises both formulation efficacy and regulatory compliance. Pharmacologically, azaperone exhibits a significantly faster dopamine D2 receptor dissociation rate than traditional antipsychotics, preventing the severe, prolonged extrapyramidal side effects that make long-acting analogs unsuitable for short-term veterinary sedation [1]. In agricultural applications, azaperone provides superior, absolute protection against stress-induced malignant hyperthermia compared to the partial protection offered by acepromazine [2]. Furthermore, for analytical laboratories conducting regulatory meat inspections, azaperone and its primary metabolite azaperol are the explicitly mandated marker residues; substituting it with structurally related analogs invalidates LC-MS/MS calibration curves and violates standardized food safety testing protocols [3].

Dopamine D2 Receptor Dissociation Kinetics

Azaperone demonstrates exceptionally rapid dissociation from dopamine D2 receptors compared to classical antipsychotics. In radioligand binding assays using rat striatal membranes, azaperone exhibited a dissociation half-life of 3.5 minutes, whereas metitepine and other long-acting antagonists showed half-lives up to 233 minutes [1].

Evidence DimensionD2 receptor dissociation half-life
Target Compound Data3.5 minutes
Comparator Or BaselineMetitepine (233 minutes)
Quantified Difference>60-fold faster dissociation rate than metitepine
ConditionsRat striatal membrane preparations, [3H]haloperidol filtration assay

The rapid receptor dissociation profile is critical for formulators developing short-acting veterinary sedatives that avoid prolonged extrapyramidal side effects.

Efficacy in Preventing Malignant Hyperthermia

In susceptible porcine models, azaperone provides complete protection against halothane-induced malignant hyperthermia, outperforming phenothiazine alternatives. Intramuscular administration of azaperone at 0.5–2.0 mg/kg offered 100% protection against malignant hyperthermia episodes. In contrast, acepromazine at 1.1–1.65 mg/kg only reduced the incidence by 40–73%, and lower doses merely delayed the onset without preventing it[1].

Evidence DimensionProtection rate against malignant hyperthermia
Target Compound Data100% protection (at 0.5–2.0 mg/kg IM)
Comparator Or BaselineAcepromazine (40–73% protection at 1.1–1.65 mg/kg IM)
Quantified Difference27–60% higher absolute protection rate
ConditionsHalothane-challenged susceptible Pietrain pigs, intramuscular injection

This establishes azaperone as the mandatory API choice over acepromazine for formulating reliable anti-stress and pre-anesthetic veterinary products for swine.

Electrochemical Oxidation for Sensor Development

Azaperone presents a distinct, irreversible electrochemical oxidation profile that enables direct electroanalytical quantification without complex derivatization. Cyclic voltammetry studies in phosphate buffer solution (pH 7.0) reveal a well-defined anodic peak potential at 0.78 V versus an Ag/AgCl reference electrode. The peak current exhibits a linear response to azaperone concentration from 10 to 70 µmol/L, achieving a detection limit of 3.33 µmol/L [1].

Evidence DimensionAnodic peak potential and detection limit
Target Compound DataPeak potential of 0.78 V; LOD of 3.33 µmol/L
Comparator Or BaselineBaseline phosphate buffer (pH 7.0)
Quantified DifferenceDistinct oxidation peak at 0.78 V absent in blank buffer
ConditionsCyclic and differential pulse voltammetry, pH 7.0 phosphate buffer, Ag/AgCl electrode

This defined electrochemical behavior allows analytical chemists to design rapid, cost-effective voltammetric sensors for azaperone monitoring in pharmaceutical or agricultural matrices.

Multi-Class LC-MS/MS Analytical Standard Suitability

As a regulatory marker residue, azaperone requires high-purity analytical standards for accurate calibration in food safety screening. In multi-class veterinary drug residue analysis using triple quadrupole LC/MS systems, azaperone standards enable precise quantification in complex lipid-rich matrices like pork. Following EMR-Lipid sample preparation, azaperone calibration curves demonstrate excellent linearity (R2 ≥ 0.990) across a 0.1 to 40 ng/g spiking range, ensuring compliance with the EU Maximum Residue Limit (MRL) of 100 µg/kg[1].

Evidence DimensionAnalytical linearity and matrix recovery
Target Compound DataR2 ≥ 0.990 (0.1–40 ng/g range)
Comparator Or BaselineUncalibrated crude tissue extracts
Quantified DifferenceEnables sub-MRL quantification (<100 µg/kg) with high precision
ConditionsPork matrix, Agilent Ultivo Triple Quadrupole LC/MS, EMR-Lipid extraction

Procurement of high-purity azaperone reference standards is strictly necessary for accredited food safety laboratories to validate LC-MS/MS methods and avoid false-negative regulatory violations.

Veterinary API Manufacturing

Azaperone is procured as the primary active ingredient in short-acting tranquilizer and anti-aggressive injectable formulations for swine. Its rapid D2 receptor dissociation kinetics make it the preferred choice over long-acting antipsychotics, preventing prolonged extrapyramidal effects while ensuring complete protection against malignant hyperthermia [1].

Food Safety Reference Standards

Analytical laboratories procure high-purity azaperone as a mandatory calibration standard for LC-MS/MS and immunochromatographic assays. It is essential for monitoring azaperone and azaperol residues in pork tissues to ensure compliance with international Maximum Residue Limits (MRLs) [2].

Electrochemical Sensor Calibration

Azaperone is utilized as a target analyte in the development and validation of novel voltammetric sensors. Researchers leverage its distinct 0.78 V irreversible electro-oxidation peak to design rapid, cost-effective on-site agricultural screening tools [3].

Pharmacological Receptor Assays

In neurochemical and pharmacological research, azaperone is employed as a benchmark dopamine D2 and alpha-adrenergic receptor antagonist. It serves as a reliable comparator for evaluating the binding kinetics and dissociation half-lives of novel antipsychotic drug candidates[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

327.17469050 Da

Monoisotopic Mass

327.17469050 Da

Heavy Atom Count

24

LogP

3.3 (LogP)

Appearance

Solid powder

Melting Point

74.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19BV78AK7W

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dopamine Antagonists

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1649-18-9

Wikipedia

Azaperone

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Veterinary Drug -> TRANQUILLIZING_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Last modified: 08-15-2023
1: Azaperone Summary Report (2) (PDF). European Medicines Agency. Committee for Veterinary Medicinal Products. November 1997. Retrieved 2017-01-15.
2: Rules and Regulations (PDF). Federal Register. 48 (202): 48229. 18 October 1983. Retrieved 2017-01-15.

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